[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine
Description
[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine is a substituted benzylamine derivative characterized by a methanamine group (-CH₂NH₂) attached to a benzene ring substituted with a difluoromethoxy (-OCF₂H) group at the para position and an ethoxy (-OC₂H₅) group at the meta position. This compound’s structural features confer unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Structure
3D Structure
Properties
IUPAC Name |
[4-(difluoromethoxy)-3-ethoxyphenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-2-14-9-5-7(6-13)3-4-8(9)15-10(11)12/h3-5,10H,2,6,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKNYDRCFXMNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine typically involves the nucleophilic substitution reaction of difluoromethane with a suitable precursor. One common method involves the reaction of 4-(difluoromethoxy)-3-ethoxybenzaldehyde with an amine source under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-ethoxybenzoic acid derivatives, while reduction could produce difluoromethoxy-ethoxybenzylamine derivatives.
Scientific Research Applications
[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and ethoxy groups may enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine
- Key Difference : Difluoromethoxy and ethoxy groups are positioned at C2 and C3 of the benzene ring, respectively, instead of C4 and C3.
- Impact : Altered electronic distribution due to proximity of substituents. The para-substituted difluoromethoxy group in the target compound may enhance resonance stabilization compared to the ortho-substituted analog.
{1-[4-(Difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine
- Key Difference : Incorporates a cyclopentyl ring fused to the benzene ring, with methoxy (-OCH₃) at C3 instead of ethoxy.
- Methoxy’s smaller size compared to ethoxy may decrease lipophilicity (logP) .
4-(Difluoromethoxy)-3-ethoxyaniline
Functional Group Modifications
{[4-(Difluoromethoxy)phenyl]methyl}(pyridin-3-ylmethyl)amine
- Key Difference : Pyridinylmethyl group replaces the ethoxy-substituted benzene ring.
- However, increased polarity may reduce blood-brain barrier penetration .
2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine
- Key Difference : Trifluoromethyl (-CF₃) substituent instead of difluoromethoxy (-OCF₂H).
- Ethoxy in the target compound balances lipophilicity and steric effects .
(4-Fluoro-3-isopropylphenyl)methanamine Hydrochloride
Chain Length and Flexibility
2-(4-Chloro-3-fluorophenoxy)ethanamine
- Key Difference: Phenoxy (-O-C₆H₄) linker with chloro and fluoro substituents, coupled with an ethanamine (-CH₂CH₂NH₂) chain.
- Chloro and fluoro substituents provide distinct electronic profiles compared to alkoxy groups .
Structural and Property Comparison Table
*Estimated based on molecular formulas.
Research Implications
- Pharmacokinetics : Ethoxy and difluoromethoxy in the target compound likely optimize logP for bioavailability, while methanamine’s basicity supports salt formation for improved solubility .
- Synthetic Challenges : Discontinued analogs (e.g., ) highlight the importance of substituent positioning and stability in large-scale synthesis.
- Biological Targets : The primary amine in methanamine derivatives is advantageous for interacting with G-protein-coupled receptors (GPCRs) or transporters compared to secondary or aromatic amines .
Biological Activity
[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine, with the CAS number 926248-12-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound features a difluoromethoxy group and an ethoxy group attached to a phenyl ring, which contributes to its unique chemical reactivity and biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may function as an enzyme inhibitor or receptor modulator, affecting multiple biochemical pathways.
Targets of Action:
- Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, potentially impacting conditions such as cancer and inflammation.
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing neurological functions.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Anticancer Properties: Preliminary studies suggest that the compound may induce cytotoxic effects on various cancer cell lines.
- Antimicrobial Activity: The compound has shown potential against certain bacterial strains, indicating possible applications in treating infections.
- Anti-inflammatory Effects: Research points to its ability to modulate inflammatory pathways, which could be beneficial in managing chronic inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antimicrobial | Inhibits growth of E. coli | |
| Anti-inflammatory | Reduces cytokine levels in vitro |
Case Studies
- Anticancer Study : A study conducted on breast cancer cell lines demonstrated that this compound can significantly reduce cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties showed that treatment with the compound reduced TNF-alpha levels by approximately 50% in LPS-stimulated macrophages, indicating a strong anti-inflammatory effect.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate moderate lipophilicity, which may enhance its bioavailability when administered orally. Further research is needed to fully elucidate its metabolism and excretion pathways.
Q & A
Basic: What synthetic routes are recommended for [4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine?
Methodological Answer:
A two-step approach is typically employed:
Ethoxy Group Introduction : Start with a substituted benzaldehyde (e.g., 3-hydroxy-4-methoxybenzaldehyde). Alkylate using sodium ethoxide or ethyl bromide under basic conditions to introduce the ethoxy group at the para position .
Difluoromethoxy Incorporation : Treat the intermediate with a difluoromethylating agent (e.g., ClCF₂O⁻ or XtalFluor-E) in the presence of a base (e.g., K₂CO₃). The reaction may require optimization of temperature (40–80°C) and solvent (DMF or THF) to enhance yield .
Key intermediates include 4-ethoxy-3-hydroxybenzaldehyde, which is further modified via nucleophilic substitution.
Advanced: How can regioselectivity challenges during ethoxy/difluoromethoxy substitution be addressed?
Methodological Answer:
Regioselectivity is controlled via:
- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) to direct substitution .
- Metal Catalysis : Pd-mediated C-O coupling ensures precise positioning of substituents. DFT calculations predict electron density distribution to guide reaction design .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring ortho-difluoromethoxy attachment after ethoxy substitution .
Basic: What spectroscopic techniques characterize this compound?
Methodological Answer:
- ¹⁹F NMR : Distinct signals at δ -80 to -85 ppm (J ≈ 250 Hz) confirm the difluoromethoxy group .
- ¹H NMR : Ethoxy protons appear as a quartet (δ 1.3–1.5 ppm, CH₂CH₃) coupled to adjacent oxygen. Aromatic protons show splitting patterns dependent on substituent positions .
- IR Spectroscopy : C-F stretches (1150–1250 cm⁻¹) and N-H bends (1600–1650 cm⁻¹) validate functional groups .
Advanced: How to resolve discrepancies in solubility/stability data under varying pH?
Methodological Answer:
- Systematic Solubility Testing : Use HPLC or UV-Vis to measure solubility in buffers (pH 1–13). Compare results with computational LogP predictions (e.g., via ChemAxon) .
- Stability Studies : Conduct accelerated degradation (40°C/75% RH) and analyze degradation products via LC-MS. Purity must be confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to rule out impurity effects .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and goggles.
- Ventilation : Use a fume hood to avoid inhalation.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
- Waste Disposal : Collect halogenated waste separately for professional treatment, as per guidelines for structurally similar methanamines .
Advanced: How to optimize large-scale synthesis yield while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature, catalyst loading, and stoichiometry to identify optimal conditions.
- Flow Chemistry : Enhances heat/mass transfer, reducing side reactions.
- In Situ Monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking. Catalytic systems (e.g., Pd/C) improve efficiency in difluoromethylation steps .
Basic: What pharmacological targets are predicted for this compound?
Methodological Answer:
Structural analogs (e.g., flucythrinate derivatives) suggest interactions with:
- Neurotransmitter Receptors : Serotonin (5-HT) due to ethoxy-difluoromethoxy substitution .
- Enzymes : Acetylcholinesterase or amine oxidases. In vitro assays (e.g., radioligand binding) are needed for validation .
Advanced: How can computational tools predict metabolic pathways?
Methodological Answer:
- In Silico Simulations : Tools like MetaSite predict Phase I (oxidation via CYP450) and Phase II (glucuronidation) metabolism.
- Molecular Dynamics (MD) : Simulate enzyme binding (e.g., cytochrome P450 3A4) to identify reactive sites.
- In Vitro Correlation : Validate predictions with liver microsomal assays and LC-MS metabolite profiling .
Basic: What chromatographic methods ensure purity analysis?
Methodological Answer:
- Reverse-Phase HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), detection at 254 nm. Retention times for analogs range 8–12 minutes .
- GC-MS : Derivatize with BSTFA for volatility. Monitor molecular ion (m/z ≈ 217) and fragmentation patterns .
Advanced: What mechanistic insights arise from studying radical reactivity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
